molecular formula C23H21BrN2O3 B11987820 N'-(4-(Benzyloxy)benzylidene)-2-(4-bromophenoxy)propanohydrazide CAS No. 303088-01-9

N'-(4-(Benzyloxy)benzylidene)-2-(4-bromophenoxy)propanohydrazide

Katalognummer: B11987820
CAS-Nummer: 303088-01-9
Molekulargewicht: 453.3 g/mol
InChI-Schlüssel: KCPBMPSBMDIHST-MFKUBSTISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(4-(Benzyloxy)benzylidene)-2-(4-bromophenoxy)propanohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of benzyloxy, benzylidene, bromophenoxy, and propanohydrazide groups, which contribute to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-(Benzyloxy)benzylidene)-2-(4-bromophenoxy)propanohydrazide typically involves a multi-step process. One common method includes the following steps:

    Formation of 4-(Benzyloxy)benzaldehyde: This intermediate is synthesized by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.

    Preparation of 2-(4-Bromophenoxy)propanoic acid: This compound is obtained by reacting 4-bromophenol with 2-bromopropanoic acid in the presence of a base like sodium hydroxide.

    Condensation Reaction: The final step involves the condensation of 4-(Benzyloxy)benzaldehyde with 2-(4-bromophenoxy)propanoic acid hydrazide under acidic conditions to form N’-(4-(Benzyloxy)benzylidene)-2-(4-bromophenoxy)propanohydrazide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization ensures the production of high-quality compounds.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(4-(Benzyloxy)benzylidene)-2-(4-bromophenoxy)propanohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N’-(4-(Benzyloxy)benzylidene)-2-(4-bromophenoxy)propanohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N’-(4-(Benzyloxy)benzylidene)-2-(4-bromophenoxy)propanohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(4-Bromophenoxy)benzaldehyde
  • 2-(4-Bromophenoxy)propanoic acid
  • 4-Bromophenyl 4-bromobenzoate

Uniqueness

N’-(4-(Benzyloxy)benzylidene)-2-(4-bromophenoxy)propanohydrazide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

303088-01-9

Molekularformel

C23H21BrN2O3

Molekulargewicht

453.3 g/mol

IUPAC-Name

2-(4-bromophenoxy)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C23H21BrN2O3/c1-17(29-22-13-9-20(24)10-14-22)23(27)26-25-15-18-7-11-21(12-8-18)28-16-19-5-3-2-4-6-19/h2-15,17H,16H2,1H3,(H,26,27)/b25-15+

InChI-Schlüssel

KCPBMPSBMDIHST-MFKUBSTISA-N

Isomerische SMILES

CC(C(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=CC=C2)OC3=CC=C(C=C3)Br

Kanonische SMILES

CC(C(=O)NN=CC1=CC=C(C=C1)OCC2=CC=CC=C2)OC3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.